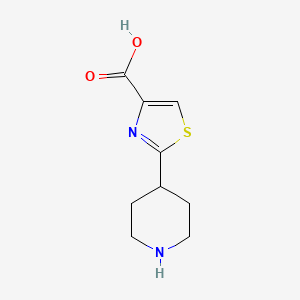
2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile
Descripción general
Descripción
“2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile” is a chemical compound with the CAS Number: 1181313-78-9 . It has a molecular weight of 174.2 and its molecular formula is C10H10N2O . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile” is 1S/C10H10N2O/c1-8(6-11)5-10(13)9-3-2-4-12-7-9/h2-4,7-8H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Aplicaciones Científicas De Investigación
Coordination Chemistry
In coordination chemistry, pyridine derivatives serve as ligands to form complex structures with metal ions. For example, a study by Najafi et al. (2012) explored the dinuclear structure formed by a pyridine derivative with trimethylthiocyanatotin(IV) units, highlighting the molecule's distorted trans-trigonal–bipyramidal coordination and interactions within the crystal structure through weak C—H⋯π interactions (Najafi, E., Amini, M., & Ng, S., 2012). Such studies are crucial for understanding the binding behavior of ligands with metals, potentially leading to applications in catalysis and materials science.
Computational Chemistry
Computational studies offer insights into the stability and properties of pyridine isomers. Etim et al. (2018) conducted a computational analysis of C5H5N isomers, including pyridine, to compare quantum chemical parameters with experimental values, demonstrating pyridine's stability and accurately predicting its properties (Etim, E., Onen, A., Andrew, C., Lawal, U., Udegbunam, I., & Ushie, O., 2018). Such computational studies are fundamental for designing new molecules with desired properties.
Synthetic Methodology
The development of novel synthetic methodologies utilizing pyridine derivatives has been a significant area of research. For instance, Ruano et al. (2005) presented a method for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles, demonstrating the versatility of pyridine nitriles in constructing complex organic molecules (Ruano, J. G., Fajardo, C., & Martín, M. R., 2005). Such methodologies are crucial for the development of pharmaceuticals and agrochemicals.
Development of Novel Organic Materials
Pyridine derivatives have also been investigated for their potential in creating new organic materials. Hussein et al. (2019) explored the synthesis of nicotinonitriles incorporating pyrene and fluorene moieties, revealing their strong blue-green fluorescence emission, which could find applications in materials science and optoelectronics (Hussein, E., El Guesmi, N., & Ahmed, S. A., 2019). The development of such fluorescent materials is key for advancements in sensing, imaging, and electronic devices.
Propiedades
IUPAC Name |
2-methyl-4-oxo-4-pyridin-3-ylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8(6-11)5-10(13)9-3-2-4-12-7-9/h2-4,7-8H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYMBISHAPEKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CN=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




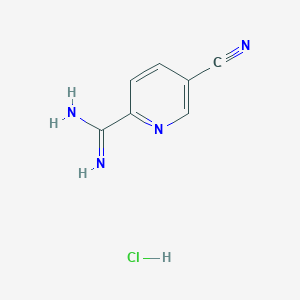

![[Cyclopropyl-(2-methoxy-benzyl)-amino]-acetic acid](/img/structure/B3217507.png)

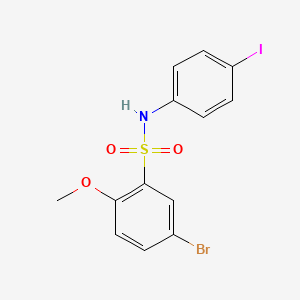
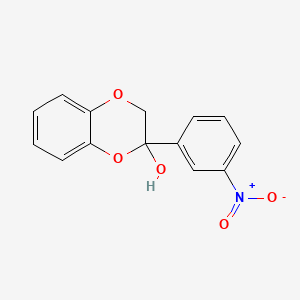
![2-(benzo[d]oxazol-2-ylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B3217544.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B3217554.png)
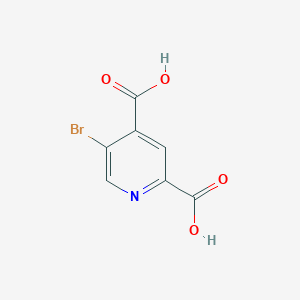
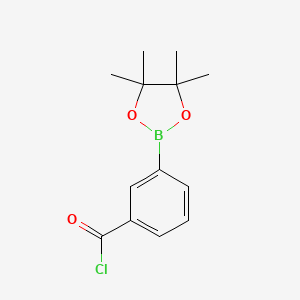
![5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrochloride](/img/structure/B3217576.png)
